Prednisone-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

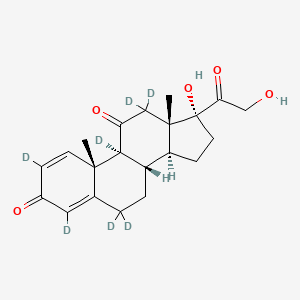

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,18D |

InChI Key |

XOFYZVNMUHMLCC-ZDPLQQOCSA-N |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2(C(=O)C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])[2H])([2H])[2H])C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Synthesis of Prednisone-d7

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for this compound, a deuterated analog of the widely used corticosteroid, Prednisone (B1679067). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

This compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of prednisone in biological matrices through mass spectrometry-based assays.[1] Its synthesis and well-defined chemical characteristics are crucial for its application in pharmaceutical research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₁₉D₇O₅ | [2][3] |

| Molecular Weight | 365.47 g/mol | [3][4][5] |

| Accurate Mass | 365.222 Da | [5] |

| Unlabeled CAS Number | 53-03-2 | [3][4][5] |

| Synonyms | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d7, 1,2-Dehydrocortisone-d7, Δ1-Dehydrocortisone-d7 | [3] |

| IUPAC Name | (8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | [4][5] |

| Physical Description | An odorless white or partially white crystalline powder.[6][7] | |

| Purity | >95% (HPLC) | [4][5] |

| Storage Temperature | -20°C | [4][5] |

| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727).[1] Very slightly soluble in water; slightly soluble in alcohol, chloroform, and dioxane.[7] |

Synthesis of this compound

The synthesis of this compound, while not explicitly detailed in a single protocol in the provided search results, can be inferred from general methods for deuterating steroids and the known synthetic pathways of prednisone.[8][9][10] Prednisone itself can be synthesized from cortisone (B1669442) through a microbiological oxidation process using the bacterium Corynebacterium simplex.[11] A plausible synthetic route for this compound would involve the synthesis of a deuterated cortisone precursor, followed by its conversion to this compound.

A general approach for introducing deuterium (B1214612) into a steroid backbone involves base-catalyzed exchange reactions in the presence of a deuterium source like deuterium oxide (D₂O).[9] For instance, a method for preparing [6,7-²H]cortisone has been described, which involves the deuteration of a Δ(4,6)-dieneone intermediate derived from cortisone acetate.[10]

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is proprietary to manufacturers, a general methodology for key steps can be outlined based on the available literature.

General Protocol for Deuteration of a Steroid Intermediate

This protocol is based on the general principles of deuterium exchange in steroids.

-

Preparation of the Intermediate: A suitable steroid precursor, such as a dienone derivative of cortisone, is synthesized.[10]

-

Deuterium Exchange Reaction: The steroid intermediate is dissolved in an appropriate solvent system. A deuterium source, typically deuterium oxide (D₂O), is added along with a base or acid catalyst to facilitate the exchange of protons for deuterons at specific positions on the steroid ring.

-

Reaction Monitoring: The progress of the deuteration reaction is monitored by techniques such as mass spectrometry or NMR to determine the extent of deuterium incorporation.

-

Work-up and Purification: Once the desired level of deuteration is achieved, the reaction is quenched, and the product is extracted. The crude deuterated steroid is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the this compound.

Protocol for Purity Assessment by HPLC

The purity of the final this compound product is often assessed using High-Performance Liquid Chromatography (HPLC).[4][5]

-

Sample Preparation: A known concentration of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile.

-

HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The composition of the mobile phase may be isocratic or a gradient.

-

Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component (this compound) to the total area of all peaks detected in the chromatogram.

Mechanism of Action: Signaling Pathway

Prednisone is a prodrug that is converted in the liver to its active form, prednisolone.[6][11][12] Prednisolone then exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GR).[12][13][14] This binding initiates a cascade of events that ultimately leads to the modulation of gene expression. The mechanism of action for this compound is expected to be identical to that of unlabeled prednisone.

The signaling pathway of prednisone's action involves several key steps:

-

Cellular Entry and Conversion: Prednisone enters the cell and is converted to prednisolone.[12]

-

Receptor Binding: Prednisolone binds to the glucocorticoid receptor in the cytoplasm.[14][15]

-

Nuclear Translocation: The prednisolone-GR complex translocates into the nucleus.[14]

-

Gene Regulation: In the nucleus, the complex interacts with DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes.[15]

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 and IL-10.[15]

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-2, IL-6) and enzymes (e.g., COX-2).[14][15]

-

The following diagram illustrates the signaling pathway of prednisone.

Caption: The signaling pathway of prednisone's mechanism of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Axios Research [axios-research.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound (d6 Major) | LGC Standards [lgcstandards.com]

- 5. This compound (d6 Major) | LGC Standards [lgcstandards.com]

- 6. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prednisone - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. SMPDB [smpdb.ca]

- 14. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Isotopic Labeling of Corticosteroids for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticosteroids, a class of steroid hormones synthesized in the adrenal cortex, are pivotal in a vast array of physiological processes, including the regulation of inflammation, immune responses, metabolism, and stress. Their therapeutic applications are widespread, encompassing the treatment of autoimmune diseases, asthma, and certain cancers. To unravel their complex pharmacokinetic profiles, metabolic pathways, and mechanisms of action, researchers extensively utilize isotopically labeled corticosteroids. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or the radioisotope tritium (B154650) (³H) provides a powerful tool for tracing and quantifying these molecules in intricate biological systems. This technical guide offers a comprehensive overview of the core principles and methodologies for the isotopic labeling of corticosteroids, intended for professionals in research and drug development.

Core Concepts in Isotopic Labeling

Isotopic labeling involves the substitution of one or more atoms in a molecule with their corresponding isotopes. This substitution creates a molecule that is chemically identical to the parent compound but possesses a different mass. This mass difference is the cornerstone of its utility, allowing for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.

Commonly Used Isotopes in Corticosteroid Labeling:

-

Deuterium (²H or D): A stable isotope of hydrogen, deuterium is frequently incorporated into corticosteroid structures. Deuterated corticosteroids serve as excellent internal standards in quantitative mass spectrometry-based assays due to their similar chromatographic behavior to the analyte of interest.[1]

-

Carbon-13 (¹³C): Another stable isotope, ¹³C, is used to label the carbon skeleton of corticosteroids. ¹³C-labeled compounds are invaluable for metabolic studies, as the labeled carbon atoms can be traced through various biochemical transformations.[2]

-

Tritium (³H or T): A radioactive isotope of hydrogen, tritium emits low-energy beta particles, which can be detected by liquid scintillation counting. Tritiated corticosteroids are particularly useful in receptor-binding assays and autoradiography studies due to their high specific activity.[3][4]

Strategies for Isotopic Labeling of Corticosteroids

The synthesis of isotopically labeled corticosteroids can be achieved through two primary strategies: partial synthesis, which involves modifying an existing steroid scaffold, and total synthesis, where the entire molecule is constructed from labeled precursors.

Partial Synthesis Approaches:

-

Reductive Deuteration: This is a common method for introducing deuterium. It involves the reduction of a double bond or a carbonyl group using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C). For instance, the α,β-unsaturated ketone in the A-ring of many corticosteroids is a prime target for reductive deuteration.

-

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms at specific, often acidic, positions on the steroid molecule. This is typically achieved by treating the corticosteroid with a deuterated solvent (e.g., D₂O, MeOD) in the presence of a base or an acid catalyst.

-

Use of Labeled Synthons: For ¹³C labeling, a common approach is to use a commercially available or synthesized small molecule (synthon) already containing ¹³C atoms to build a specific part of the corticosteroid molecule.[2]

Total Synthesis:

While more complex, total synthesis offers the advantage of placing isotopic labels at any desired position within the corticosteroid structure with high specificity. This approach is particularly useful for creating multi-labeled compounds or for labeling positions that are not accessible through partial synthesis.

Experimental Protocols

The following are exemplary experimental protocols for the synthesis of isotopically labeled corticosteroids, compiled from established methodologies.

Protocol 1: Synthesis of Deuterium-Labeled Tetrahydrocortisol (B1682764) (THF-d5) and Tetrahydrocortisone (THE-d5)

This protocol is adapted from the work of Furuta et al. and describes the reductive deuteration of prednisolone (B192156) or prednisone (B1679067).[5]

Materials:

-

Prednisolone or Prednisone (starting material)

-

Acetic acid-d4 (CH₃COOD)

-

Rhodium (5%) on alumina (B75360) catalyst

-

Deuterium gas (D₂)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve prednisolone or prednisone (100 mg) in CH₃COOD (5 mL) in a glass reaction vessel.

-

Add 5% rhodium on alumina catalyst (20 mg).

-

Connect the reaction vessel to a deuterium gas supply and purge the vessel with D₂ gas.

-

Stir the reaction mixture under a D₂ atmosphere (1 atm) at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with methanol.

-

Evaporate the combined filtrate and washings under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired deuterated tetrahydrocortisol or tetrahydrocortisone.

Characterization:

-

Confirm the structure and determine the isotopic purity by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as methoxime-trimethylsilyl (MO-TMS) derivatives) and by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Protocol 2: General Procedure for Solid-Phase Extraction (SPE) of Corticosteroids from Plasma for LC-MS/MS Analysis

This is a generalized protocol for the extraction of corticosteroids and their isotopically labeled internal standards from plasma samples prior to LC-MS/MS analysis.[5]

Materials:

-

Plasma sample

-

Isotopically labeled corticosteroid internal standard (IS) solution

-

Protein precipitation solvent (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)

-

Cartridge conditioning solvents (e.g., methanol, water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Procedure:

-

To a 500 µL aliquot of plasma, add a known amount of the isotopically labeled internal standard solution.

-

Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the corticosteroids and the internal standard with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data related to the isotopic labeling of corticosteroids, including isotopic purity, reaction yields, and mass spectrometry parameters.

Table 1: Isotopic Purity of Deuterium-Labeled Cortisol Metabolites

| Labeled Compound | Isotopic Purity (% atom D)[5] |

| Tetrahydrocortisol-d5 (THF-d5) | 86.17 |

| allo-Tetrahydrocortisol-d5 (allo-THF-d5) | 74.46 |

| Tetrahydrocortisone-d5 (THE-d5) | 81.90 |

Table 2: Exemplary Mass Spectrometry Parameters for Corticosteroid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Labeled Internal Standard | Precursor Ion (m/z) of IS | Product Ion (m/z) of IS | Reference |

| Cortisol | 363.2 | 121.1 | Cortisol-d4 | 367.2 | 121.1 | [6] |

| Cortisone | 361.2 | 163.1 | Cortisone-d8 | 369.2 | 163.1 | [6] |

| Dexamethasone | 393.2 | 373.2 | Dexamethasone-d5 | 398.2 | 378.2 | [6] |

| Prednisolone | 361.2 | 343.2 | Prednisolone-d8 | 369.2 | 351.2 | [6] |

| 17α-Hydroxyprogesterone | 331.2 | 97.1 | 17α-Hydroxyprogesterone-d8 | 339.2 | 100.1 | [7][8] |

Visualization of Pathways and Workflows

Corticosteroid Signaling Pathway

The biological effects of corticosteroids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The signaling pathway involves both genomic and non-genomic mechanisms.

Caption: Genomic and non-genomic signaling pathways of corticosteroids.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of corticosteroids in biological samples using isotopically labeled internal standards.

Caption: A typical bioanalytical workflow for corticosteroid quantification.

Conclusion

The isotopic labeling of corticosteroids is an indispensable technique in modern biomedical research and drug development. Stable isotopes, particularly deuterium and carbon-13, coupled with high-sensitivity mass spectrometry, enable precise quantification and detailed metabolic profiling. Tritium labeling remains a valuable tool for receptor interaction studies. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists to effectively design and execute studies involving isotopically labeled corticosteroids, ultimately contributing to a deeper understanding of their physiological roles and therapeutic potential.

References

- 1. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preparation of tritium-labeled steroids. Ch. 3 [inis.iaea.org]

- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. alkalisci.com [alkalisci.com]

- 8. 17-Hydroxyprogesterone (2,2,4,6,6,21,21,21-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-6598-0.01 [isotope.com]

Prednisone-d7 mechanism as an internal standard

An In-depth Technical Guide on the Mechanism of Prednisone-d7 as an Internal Standard

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accurate quantification of analytes is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation and instrument response. This guide provides a detailed exploration of this compound, a deuterated form of prednisone (B1679067), and its application as an internal standard in the quantification of prednisone and other structurally related corticosteroids.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. In this technique, a known amount of the isotopically labeled compound (this compound) is added to the biological sample (e.g., plasma, urine) prior to any sample processing steps. Because this compound is chemically identical to prednisone, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer source, and fragmentation behavior as the unlabeled analyte.

The key difference lies in their mass-to-charge ratio (m/z). The seven deuterium (B1214612) atoms in this compound increase its molecular weight by seven Daltons compared to prednisone. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Quantification is then achieved by measuring the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by interpolation from a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow for Bioanalysis using this compound

The following diagram illustrates a typical workflow for the quantification of prednisone in a biological matrix using this compound as an internal standard.

Figure 1: A generalized experimental workflow for bioanalysis.

Detailed Experimental Protocol: Quantification of Prednisone in Human Plasma

This section outlines a representative protocol for the quantification of prednisone in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Prednisone certified reference standard

-

This compound certified reference standard

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of prednisone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the prednisone stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Calibration Curve and Quality Control Sample Preparation:

-

Calibration Standards: Spike appropriate volumes of the prednisone working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate prednisone from endogenous interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Prednisone: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Data Presentation: MRM Transitions and Retention Times

The following table summarizes typical mass spectrometric parameters for the analysis of prednisone and this compound.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Retention Time (min) |

| Prednisone | 359.2 | 147.1 | 25 | 2.8 |

| This compound | 366.2 | 150.1 | 25 | 2.8 |

Note: The exact m/z values, collision energies, and retention times may vary depending on the specific instrument and chromatographic conditions used.

Logical Relationship of Analyte and Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample processing and analysis, with the only difference being their mass.

Figure 2: The parallel behavior of an analyte and its SIL-IS.

Conclusion

This compound serves as an ideal internal standard for the quantification of prednisone in biological matrices. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring that it accurately tracks and corrects for variations throughout the analytical workflow. The mass difference allows for precise and selective detection by mass spectrometry. The use of this compound, in conjunction with a well-validated LC-MS/MS method, provides a robust, reliable, and accurate means for the bioanalysis of prednisone, which is critical for clinical and research applications in drug development.

Pharmacokinetics of Deuterated Prednisone in Animal Models: A Review of Currently Available Data

Despite a comprehensive search of scientific literature, no publicly available studies providing quantitative pharmacokinetic data for deuterated prednisone (B1679067) in animal models could be identified. While the principle of deuterium-modified pharmaceuticals is to alter metabolic pathways and enhance pharmacokinetic profiles, specific data on deuterated prednisone remains elusive. This guide will, therefore, summarize the known pharmacokinetics of non-deuterated prednisone in key animal models and discuss the theoretical implications of deuteration on its metabolic fate, based on general principles established for other deuterated drugs.

The use of deuterium (B1214612) in drug development, a process known as deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can lead to a stronger chemical bond, which in turn can slow down the metabolic processes that break down the drug in the body.[1][2] The intended outcome is often an improved pharmacokinetic profile, potentially leading to a longer half-life, increased exposure, and reduced dosing frequency.[1][3] However, the precise effects of deuteration are highly dependent on the specific drug and its metabolic pathways and cannot be predicted without direct experimental evidence.[2][4]

General Principles of Prednisone Pharmacokinetics in Animal Models

Prednisone is a synthetic corticosteroid that acts as a prodrug, meaning it is converted into its active form, prednisolone (B192156), in the body.[5] This conversion primarily occurs in the liver. The pharmacokinetics of prednisone and prednisolone have been studied in various animal models, including dogs, and alpacas.[6][7]

Pharmacokinetics in Dogs

Studies in dogs have shown that orally administered prednisone is rapidly converted to prednisolone.[8][9][10] The peak plasma concentrations of prednisolone are typically reached within a few hours of administration.[8][9][10] The clearance and volume of distribution of prednisolone in dogs have been reported, with some studies suggesting a non-linear relationship between dose and exposure.[11]

Table 1: Illustrative Pharmacokinetic Parameters of Prednisolone in Dogs (Non-Deuterated)

| Parameter | Value | Animal Model | Reference |

| Tmax (Time to Peak Concentration) | ~1-2 hours | Beagle Dogs | [8] |

| Half-life (t½) | Variable | Beagle Dogs | [8] |

| Clearance | Dose-dependent | Beagle Dogs | [11] |

Note: This table is a simplified representation. Actual values can vary significantly based on the study design, dosage, and individual animal characteristics.

Pharmacokinetics in Other Animal Models

The pharmacokinetics of prednisolone have also been investigated in other species like alpacas, where intravenous and oral administration have been characterized.[7] Such studies provide valuable comparative data for understanding species-specific differences in drug metabolism and disposition.

Experimental Protocols for Studying Prednisone Pharmacokinetics

The investigation of prednisone and prednisolone pharmacokinetics in animal models typically involves the following key steps:

-

Animal Model Selection: Healthy animals of a specific species and breed are chosen for the study.[9]

-

Drug Administration: Prednisone or prednisolone is administered through a specific route, most commonly oral or intravenous.[6][9]

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration.[8]

-

Bioanalysis: The concentration of prednisone and prednisolone in the plasma or serum is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution.[8]

Below is a generalized workflow for a typical pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Pharmacokinetics of prednisolone sodium succinate and its metabolites in normovolemic and hypovolemic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics of Orally Administered Prednisolone in Alpacas [frontiersin.org]

- 8. Pharmacokinetics of Oral Prednisone at Various Doses in Dogs: Preliminary Findings Using a Naïve Pooled-Data Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Oral Prednisone at Various Doses in Dogs: Preliminary Findings Using a Naïve Pooled-Data Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 11. Influence of bodyweight on prednisolone pharmacokinetics in dogs | PLOS One [journals.plos.org]

The Metabolic Journey of Prednisone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Prednisone-d7. While specific quantitative metabolic data for the deuterated form, this compound, is not extensively available in public literature due to its primary use as an internal standard in analytical assays, its metabolic pathway is considered analogous to that of its non-deuterated counterpart, prednisone (B1679067). The deuterium (B1214612) labeling is not expected to alter the metabolic route, although minor differences in the rate of metabolism may occur due to the kinetic isotope effect. This guide will, therefore, leverage the extensive research conducted on prednisone to describe the biotransformation of this compound.

Introduction to Prednisone Metabolism

Prednisone is a synthetic glucocorticoid that functions as a prodrug.[1] It is biologically inert and requires hepatic conversion to its active metabolite, prednisolone (B192156), to exert its anti-inflammatory and immunosuppressive effects.[1][2] The metabolism of prednisone is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[2][3]

Phase I Metabolism: Activation and Modification

The initial and most critical step in the metabolism of this compound is its conversion to Prednisolone-d7. This is a reversible reaction, though the equilibrium favors the formation of prednisolone.[4][5]

Key Phase I Metabolic Reactions:

-

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Mediated Conversion: The primary metabolic pathway is the reduction of the 11-keto group of prednisone to an 11β-hydroxyl group, yielding the active metabolite prednisolone.[5] This reaction is catalyzed by 11β-HSD type 1. The reverse reaction, the oxidation of prednisolone back to prednisone, is catalyzed by 11β-HSD type 2.

-

6β-Hydroxylation: Both prednisone and prednisolone can undergo hydroxylation at the 6β-position, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] This results in the formation of 6β-hydroxy-prednisone and 6β-hydroxy-prednisolone.

-

20-Keto Reduction: The ketone group at position 20 can be reduced to form 20α- and 20β-hydroxy metabolites (e.g., 20α-dihydro-prednisone, 20β-dihydro-prednisone, 20α-dihydro-prednisolone, and 20β-dihydro-prednisolone).[4][7] Enzymes from the aldo-keto reductase (AKR) family are likely involved in this process.[7]

Metabolic Pathway of this compound

Caption: Phase I metabolic pathway of this compound.

Phase II Metabolism: Conjugation and Excretion

Following Phase I modifications, the resulting metabolites, as well as the parent drug and its active form, undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their elimination from the body.

-

Glucuronidation: The primary conjugation pathway for prednisone and its metabolites is glucuronidation, which is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[7]

-

Sulfation: Sulfation is another conjugation pathway, resulting in the formation of sulfate (B86663) conjugates.

The conjugated metabolites are then primarily excreted in the urine.[2] A smaller fraction may be eliminated through bile.

Overall Metabolic Fate of this compound

Caption: Overall metabolic fate of this compound.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for prednisone and prednisolone based on studies in humans. As previously stated, this data serves as a proxy for this compound.

Table 1: Pharmacokinetic Parameters of Prednisone and Prednisolone

| Parameter | Prednisone | Prednisolone | Reference(s) |

| Bioavailability (%) | ~80 (conversion to prednisolone) | ~99 | [4][5] |

| Time to Peak Plasma Concentration (Tmax) (hours) | 1 - 3 | 1 - 3 | [4] |

| Plasma Half-life (t½) (hours) | 3.4 - 3.8 | 2.1 - 3.5 | [4] |

| Volume of Distribution (Vd) (L/kg) | 0.4 - 1.0 | 0.64 | [5] |

| Protein Binding (%) | Low (<50%) | 70-90 (concentration-dependent) | [5] |

Table 2: Major Metabolites of Prednisone

| Metabolite | Metabolic Reaction | Key Enzyme(s) | Reference(s) |

| Prednisolone | 11-keto reduction | 11β-HSD1 | [5] |

| 6β-hydroxy-prednisone | 6β-hydroxylation | CYP3A4 | [6] |

| 6β-hydroxy-prednisolone | 6β-hydroxylation | CYP3A4 | [6][7] |

| 20α/β-dihydro-prednisone | 20-keto reduction | AKR family | |

| 20α/β-dihydro-prednisolone | 20-keto reduction | AKR family | [7] |

| Glucuronide Conjugates | Glucuronidation | UGT2B7 | [7] |

Experimental Protocols

Detailed methodologies are crucial for studying the metabolic fate of this compound. Below are generalized protocols based on established methods for prednisone metabolism analysis.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the Phase I metabolism of this compound.

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a phosphate (B84403) buffer.

-

Substrate Addition: Add this compound to the incubation mixture to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify this compound and its metabolites.[2][9]

In Vivo Metabolism Study in Animal Models (e.g., Mice)

This protocol outlines a typical in vivo study to assess the pharmacokinetics and metabolism of this compound.[1]

-

Animal Dosing: Administer a defined dose of this compound to the animals (e.g., via oral gavage).[1]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[1] Collect urine and feces over a 24-hour period.

-

Sample Processing: Process blood samples to obtain plasma. Extract drugs and metabolites from plasma, urine, and homogenized feces.

-

LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in the processed samples using LC-MS/MS.[1]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for an in vivo metabolism study.

Conclusion

The metabolic fate of this compound is characterized by its initial conversion to the active metabolite, Prednisolone-d7, followed by a series of Phase I and Phase II metabolic reactions that facilitate its excretion. The primary enzymes involved include 11β-HSD1, CYP3A4, AKRs, and UGT2B7. While quantitative data for the deuterated form is scarce, the extensive knowledge of prednisone metabolism provides a robust framework for understanding the biotransformation of this compound. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the specific metabolic profile and pharmacokinetics of this deuterated compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics of Prednisone and Prednisolone | Semantic Scholar [semanticscholar.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. ClinPGx [clinpgx.org]

- 8. Reactome | CYP3A4 oxidizes PREDN,PREDL [reactome.org]

- 9. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisone-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Prednisone-d7, a deuterated isotopologue of the synthetic corticosteroid, prednisone (B1679067). This document outlines its core physicochemical properties, its role in experimental settings, and the fundamental signaling pathways associated with its non-deuterated counterpart, prednisone.

Core Physicochemical Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of prednisone in biological matrices. Its deuteration provides a distinct mass spectrometric signature while maintaining similar chemical and physiological properties to the unlabeled compound.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C₂₁H₁₉D₇O₅ | N/A |

| Molecular Weight | 365.47 g/mol | [1][2][3] |

| CAS Number | Not Available (Unlabeled: 53-03-2) | [1][2][3] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Prednisone is a prodrug that is converted in the liver to its active metabolite, prednisolone.[2][4] Prednisolone then exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[1][2] The activated GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.[1]

Experimental Protocols

Quantification of Prednisone in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of prednisone in biological matrices such as plasma, serum, or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized workflow for such an analysis.

Methodology Details:

-

Sample Preparation: Biological samples are first thawed and vortexed. A known concentration of this compound in a suitable solvent (e.g., methanol) is added to each sample, calibrator, and quality control sample. This is followed by a protein precipitation step, often with a solvent like acetonitrile (B52724), or a liquid-liquid extraction to isolate the analytes from the biological matrix. The supernatant is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.

-

LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer. Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both prednisone and this compound, ensuring high selectivity and sensitivity.

-

Data Analysis: The peak areas of the analyte (prednisone) and the internal standard (this compound) are integrated. A calibration curve is constructed by plotting the ratio of the peak area of prednisone to the peak area of this compound against the known concentrations of the calibrators. The concentration of prednisone in the unknown samples is then calculated from this calibration curve.

This in-depth guide provides essential technical information for researchers and professionals working with this compound. The provided data and diagrams offer a comprehensive overview for its application in scientific research and drug development.

References

Stability of Deuterium Labels in Steroid Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterium (B1214612) labels in steroid molecules. Understanding the factors that influence the retention or exchange of deuterium is critical for the accurate application of deuterated steroids in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. This document outlines the core principles of deuterium label stability, presents quantitative data on label retention, provides detailed experimental protocols for stability assessment, and illustrates key concepts with diagrams.

Core Principles of Deuterium Label Stability in Steroids

The stability of a deuterium (²H or D) label on a steroid molecule is primarily determined by its chemical environment, specifically its position on the steroid scaffold and the conditions to which the molecule is exposed. The key mechanism of deuterium loss is through hydrogen-deuterium (H/D) exchange, a chemical reaction where a deuterium atom is replaced by a protium (B1232500) (¹H) atom from the surrounding solvent or matrix.

Factors Influencing H/D Exchange:

-

Position of the Deuterium Label:

-

Enolizable Positions: Protons (and therefore, deuterium) located on carbon atoms alpha (α) to a carbonyl group (ketone) are susceptible to enolization under both acidic and basic conditions. This process involves the formation of an enol or enolate intermediate, which can then be protonated by the solvent, leading to the loss of the deuterium label. Many steroids possess ketone functionalities (e.g., at C3, C17, C20), making the adjacent positions vulnerable to H/D exchange.

-

Non-Enolizable Positions: Deuterium labels on carbon atoms that are not adjacent to a carbonyl group or other activating functional groups are generally considered stable and less prone to exchange under typical analytical conditions.

-

-

pH of the Medium:

-

Temperature: Increased temperature provides the necessary activation energy for the H/D exchange reaction, thus increasing the rate of deuterium loss.

-

Solvent/Matrix: The presence of protic solvents (e.g., water, methanol) is necessary for H/D exchange to occur. The composition of the biological matrix (e.g., plasma, urine) can also influence stability due to enzymatic activity and pH.

-

Enzymatic Activity: Certain enzymes, particularly those involved in steroid metabolism, can catalyze reactions that may lead to the loss of a deuterium label, although this is often a result of metabolic conversion rather than simple H/D exchange.

Quantitative Data on Deuterium Label Stability

The following tables summarize available quantitative data on the stability of deuterium labels in specific steroid molecules under various conditions. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Stability of Deuterium-Labeled Testosterone (B1683101)

| Deuterated Analog | Condition | Duration | Deuterium Retention (%) | Reference |

| Testosterone-d3 (16,16,17-d3) | Incubation in equine urine (enzymatic/microbial content) | Not specified | Potential for oxidation followed by H/D exchange leading to false positives | [3] |

| d3-Testosterone | In vitro with recombinant human aromatase (CYP19) | Not specified | Half-life 4 to 7 times longer than testosterone, indicating resistance to aromatization at the labeled position | [4] |

| Testosterone | Serum, in vitro | Not specified | Free (unbound) fraction increases with increasing temperature (36-39°C) and decreasing pH (7.4 to 6.9) | [5] |

Table 2: Stability of Deuterium-Labeled Corticosteroids

| Deuterated Analog | Condition | Duration | Deuterium Retention (%) | Reference |

| Cortisol-d5 ([1,1,19,19,19-2H5]) | Human plasma in vivo | 4-5 hours | Stable for kinetic studies of interconversion to cortisone (B1669442) | [6] |

| Cortisol, Cortisone, Prednisolone, Prednisone | Human plasma | Not specified | Isotope effect on HPLC retention time observed, which can affect quantification | [7] |

| Corticosteroids | Topical formulations | Not specified | Degradation observed, with formation of impurities such as acetate (B1210297) and 17-keto steroids | [8] |

| Cortisol | Human plasma | Up to 10.8 years | Stable at -25°C with only a small, insignificant decrease (6-9%) after 3-4 years | [9] |

Table 3: General Observations on Deuterium Exchange in Ketosteroids

| Steroid Class | Observation | Reference |

| 3-Ketosteroids | Can catalyze transhydrogenation and H/D exchange at C1 and C2 positions, particularly with enzymatic involvement. | [10] |

| Androstenedione (B190577), Testosterone, Cortisone | γ-hydrogens in α,β-unsaturated carbonyl systems are able to exchange through conjugation. | [2] |

Experimental Protocols

Protocol for Assessing Deuterium Back-Exchange in a Biological Matrix

This protocol is designed to determine the stability of a deuterium-labeled steroid internal standard in a biological matrix (e.g., plasma, urine) under typical sample preparation and storage conditions.

Objective: To quantify the extent of deuterium back-exchange of a labeled steroid in a relevant biological matrix.

Materials:

-

Deuterium-labeled steroid standard

-

Non-labeled steroid reference standard

-

Blank biological matrix (e.g., drug-free human plasma)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the deuterated steroid in methanol (B129727).

-

Prepare a 1 mg/mL stock solution of the non-labeled steroid in methanol.

-

-

Sample Preparation:

-

Spike the deuterated steroid stock solution into the blank biological matrix to a final concentration relevant to its intended use as an internal standard (e.g., 100 ng/mL).

-

Prepare a control sample by spiking the same concentration of the deuterated steroid into PBS (pH 7.4).

-

Prepare a "zero" time point sample by immediately proceeding to the extraction step after spiking.

-

-

Incubation:

-

Incubate the remaining spiked biological matrix and PBS samples at a relevant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours) to simulate sample handling and storage.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of each sample (including the "zero" time point and incubated samples), add 300 µL of ACN containing 0.1% FA.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated LC-MS/MS method.

-

Monitor the MRM (Multiple Reaction Monitoring) transitions for both the deuterated steroid and the corresponding non-labeled steroid.

-

-

Data Analysis:

-

Calculate the peak area ratio of the non-labeled analyte to the deuterated internal standard for all samples.

-

Compare the peak area ratio of the incubated samples to the "zero" time point sample. A significant increase in the signal of the non-labeled steroid in the incubated samples indicates back-exchange.

-

Quantify the percentage of back-exchange using a calibration curve prepared with known concentrations of the non-labeled steroid.

-

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of a deuterated steroid under various stress conditions.

Objective: To identify potential degradation pathways and assess the stability of the deuterium label under harsh chemical conditions.

Materials:

-

Deuterium-labeled steroid

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol

-

Water

-

LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the deuterated steroid in methanol (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the respective stress reagent to a final concentration of approximately 100 µg/mL.

-

Prepare a control sample by diluting the stock solution with 50:50 methanol:water.

-

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Incubate the control sample at 60°C for 24 hours.

-

-

Sample Analysis:

-

At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase for LC-MS analysis.

-

Analyze the samples using a high-resolution LC-MS system to identify the parent deuterated steroid and any degradation products.

-

-

Data Analysis:

-

Determine the percentage of the parent deuterated steroid remaining at each time point for each stress condition.

-

Analyze the mass spectra to identify any loss of deuterium from the parent molecule (shift in isotopic pattern) or the formation of degradation products.

-

Propose degradation pathways based on the identified products.

-

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; pregnenolone (B344588) [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; progesterone (B1679170) [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; d_progesterone [label="Progesterone-dₙ\n(Tracer)", fillcolor="#FBBC05", fontcolor="#202124"]; seventeen_oh_progesterone [label="17α-OH Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; cortisol [label="Cortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; d_cortisol [label="Cortisol-dₙ\n(Tracer/IS)", fillcolor="#FBBC05", fontcolor="#202124"]; androstenedione [label="Androstenedione", fillcolor="#F1F3F4", fontcolor="#202124"]; testosterone [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; d_testosterone [label="Testosterone-dₙ\n(Tracer/IS)", fillcolor="#FBBC05", fontcolor="#202124"]; estradiol (B170435) [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\n(Metabolite Profiling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges cholesterol -> pregnenolone [label="CYP11A1"]; pregnenolone -> progesterone [label="3β-HSD"]; progesterone -> seventeen_oh_progesterone [label="CYP17A1"]; seventeen_oh_progesterone -> deoxycortisol [label="CYP21A2"]; deoxycortisol -> cortisol [label="CYP11B1"]; seventeen_oh_progesterone -> androstenedione [label="CYP17A1"]; androstenedione -> testosterone [label="17β-HSD"]; testosterone -> estradiol [label="Aromatase (CYP19A1)"];

d_progesterone -> analysis [style=dashed, color="#EA4335", label="Track Metabolism"]; d_cortisol -> analysis [style=dashed, color="#EA4335", label="Quantification"]; d_testosterone -> analysis [style=dashed, color="#EA4335", label="Quantification"];

{rank=same; progesterone; d_progesterone} {rank=same; cortisol; d_cortisol} {rank=same; testosterone; d_testosterone} }

Caption: Use of deuterated steroids as tracers in metabolic pathways.

// Nodes start [label="Start: Deuterated\nSteroid Standard", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_samples [label="Prepare Samples:\n- Biological Matrix (e.g., Plasma)\n- Control Buffer (e.g., PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate Samples\n(Time course, e.g., 0, 4, 8, 24h)\n at relevant temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Sample Extraction\n(e.g., Protein Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\n(Monitor deuterated and\nnon-deuterated forms)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- Calculate Peak Area Ratios\n- Determine % Back-Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; stable [label="Label is Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Label is Unstable\n(Back-Exchange Occurred)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_samples; prep_samples -> incubation; incubation -> extraction; extraction -> analysis; analysis -> data_analysis; data_analysis -> stable [label="No significant increase\nin non-labeled form"]; data_analysis -> unstable [label="Significant increase\nin non-labeled form"]; }

Caption: Workflow for assessing deuterium label stability.

// Nodes stability [label="Deuterium Label Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; position [label="Position of Label", fillcolor="#F1F3F4", fontcolor="#202124"]; enolizable [label="Enolizable\n(α to C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; non_enolizable [label="Non-Enolizable", fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions [label="Experimental Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; acidic_basic [label="Acidic / Basic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutral [label="Near Neutral (pH 2-3 minimum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp [label="High", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_temp [label="Low", fillcolor="#34A853", fontcolor="#FFFFFF"]; matrix [label="Matrix/Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; protic [label="Protic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; aprotic [label="Aprotic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges stability -> position; stability -> conditions; position -> enolizable [label="Decreases Stability"]; position -> non_enolizable [label="Increases Stability"]; conditions -> ph; conditions -> temperature; conditions -> matrix; ph -> acidic_basic [label="Decreases Stability"]; ph -> neutral [label="Increases Stability"]; temperature -> high_temp [label="Decreases Stability"]; temperature -> low_temp [label="Increases Stability"]; matrix -> protic [label="Enables Exchange"]; matrix -> aprotic [label="Prevents Exchange"]; }

Caption: Factors influencing deuterium label stability.

Conclusion

The stability of deuterium labels in steroid molecules is a critical consideration for researchers in drug development and metabolic studies. While labels at non-enolizable positions are generally stable, those at positions alpha to a carbonyl group are susceptible to H/D exchange, a process significantly influenced by pH and temperature. Careful selection of the labeling position and control of experimental conditions are paramount for obtaining accurate and reliable data. The experimental protocols provided in this guide offer a framework for assessing the stability of deuterated steroids, ensuring their appropriate use as internal standards and metabolic tracers. For critical applications, especially when there is a risk of back-exchange, the use of stable isotope-labeled standards with ¹³C or ¹⁵N is a preferred, albeit more costly, alternative.

References

- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. MON-261 Characterization of d3-Testosterone, A Novel, Non-Aromatizing Androgen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in the free (unbound) fraction of testosterone in serum in vitro as affected by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope methodology for kinetic studies of interconversion of cortisol and cortisone in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 9. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Exploratory Studies Utilizing Stable Isotope-Labeled Steroids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of stable isotope-labeled steroids in exploratory research. It covers the core principles, experimental designs, and analytical methodologies that are crucial for leveraging these powerful tools in drug development and metabolic studies.

Introduction to Stable Isotope-Labeled Steroids

Stable isotope-labeled (SIL) steroids are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).[1][2] This isotopic enrichment does not alter the chemical properties of the steroid, making SIL steroids ideal tracers for quantitative analysis and metabolic studies.[1] The primary advantage of using SIL steroids is the ability to differentiate between exogenously administered and endogenously produced steroids, a critical aspect of pharmacokinetic and pharmacodynamic assessments.[3]

The most common application of SIL steroids is in isotope dilution mass spectrometry (IDMS), where they serve as internal standards to ensure accurate and precise quantification of their unlabeled counterparts in complex biological matrices like plasma, urine, and tissue.[4][5] This technique is considered the gold standard for steroid analysis.[6]

Synthesis of Stable Isotope-Labeled Steroids

The synthesis of SIL steroids is a critical first step in their application. Various methods are employed to introduce stable isotopes at specific positions within the steroid nucleus.

Deuterium Labeling

Deuterium-labeled steroids are commonly synthesized through base-catalyzed isotope exchange reactions or by using deuterated reagents in specific reaction steps.[7][8] For instance, [16,16,17-²H₃]-testosterone can be synthesized with high isotopic purity.[1] Another approach involves the Grignard reaction with deuterium-labeled methyl magnesium iodide to produce 17-methyl-d₃-testosterone.[9]

Example Synthetic Workflow for Deuterated Steroids:

Caption: Synthetic workflow for a deuterated steroid.

Carbon-13 Labeling

Carbon-13 labeled steroids are often synthesized using ¹³C-labeled synthons or through total synthesis.[10] For example, [1,2,4,19-¹³C₄]cortisol can be prepared to study its metabolism.[11] These multi-labeled compounds are particularly useful for detailed metabolic fate studies.

Experimental Protocols

Pharmacokinetic Studies

A common experimental design for pharmacokinetic studies involves the administration of a known amount of a stable isotope-labeled steroid to a subject, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentrations of both the labeled and unlabeled steroid are then measured to determine key pharmacokinetic parameters.

General Workflow for a Pharmacokinetic Study:

Caption: General workflow for a pharmacokinetic study.

Sample Preparation for Mass Spectrometry

3.2.1. Plasma Sample Preparation for LC-MS/MS

-

Aliquoting: Transfer 200 µL of plasma to a 96-well plate.[2]

-

Internal Standard Spiking: Add a solution of isotopically labeled internal standards.[2]

-

Extraction: Perform supported liquid extraction (SLE) or protein precipitation to remove proteins and interfering substances.[2][12]

-

Evaporation and Reconstitution: The extracted solvent is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[12]

3.2.2. Urine Sample Preparation for GC-MS

-

Hydrolysis: To measure total steroid excretion, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed to deconjugate the steroids.[1][13]

-

Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample.[1]

-

Derivatization: A two-step derivatization is often employed. First, keto-groups are protected with methoxyamine hydrochloride, followed by the silylation of hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers.[1]

Analytical Methods

3.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of steroids in plasma due to its high sensitivity and specificity.[12]

| Parameter | Typical Setting |

| LC Column | C18 or PFP (Pentafluorophenyl) reverse-phase column[2][10] |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with a formic acid additive[2][10] |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[10][14] |

| MS Detection | Multiple Reaction Monitoring (MRM) for targeted quantification[15] |

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for urinary steroid profiling.[13]

| Parameter | Typical Setting |

| GC Column | Non-polar capillary column (e.g., HP-5ms)[13] |

| Carrier Gas | Helium[13] |

| Injector | Splitless mode at high temperature (e.g., 280°C)[13] |

| Ionization | Electron Ionization (EI)[1] |

| MS Detection | Full scan or Selected Ion Monitoring (SIM)[1][16] |

Quantitative Data Presentation

The use of stable isotope-labeled steroids allows for the precise determination of various quantitative parameters.

Table 1: Representative Lower Limits of Quantification (LLOQs) for Steroids in Serum by LC-MS/MS

| Steroid | LLOQ (ng/mL) | Reference |

| Estradiol | 0.005 | [10] |

| Testosterone (B1683101) | 0.05 - 0.1 | [10] |

| Cortisol | 0.1 - 1.0 | [10][17] |

| Cortisone | 0.1 | [17] |

| Progesterone | 0.02 - 0.1 | [10] |

| Androstenedione | 0.05 | [10] |

Table 2: Pharmacokinetic Parameters of Testosterone in Healthy Men

| Parameter | Value | Unit | Reference |

| Clearance (CL/F) | 2.6 | kL/day | [18] |

| Volume of Distribution (V/F) | 14.4 | kL | [18] |

| Half-life (t₁/₂) | 4.05 | days | [18] |

| Cmax (after 100 mg/wk TC) | ~1108 | ng/dL | [19] |

Table 3: GC-MS Retention Times of TMS-Derivatized Steroids

| Compound | Retention Time (min) | Reference |

| 7α-Hydroxycholesterol | 22.5 | [13] |

| 7β-Hydroxycholesterol | 22.8 | [13] |

| 7α-Hydroxypregnenolone | 18.2 | [13] |

| 7β-Hydroxypregnenolone | 18.5 | [13] |

Steroid Signaling Pathways

Steroid hormones exert their effects through two main pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.

Classical (Genomic) Signaling Pathway

This pathway involves the binding of the steroid hormone to an intracellular receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[2][7]

Caption: Classical (genomic) steroid signaling pathway.

Non-Classical (Non-Genomic) Signaling Pathway

This pathway involves the interaction of steroid hormones with membrane-associated receptors, leading to rapid cellular responses through the activation of intracellular signaling cascades.[20][21]

Caption: Non-classical (non-genomic) steroid signaling pathway.

Conclusion

Exploratory studies utilizing stable isotope-labeled steroids provide an unparalleled level of detail and accuracy in understanding the pharmacokinetics, metabolism, and mechanisms of action of steroid hormones. The methodologies outlined in this guide, from synthesis and experimental design to advanced analytical techniques, form the foundation for robust and reliable research in endocrinology and drug development. The ability to precisely quantify and trace these molecules in biological systems is essential for advancing our knowledge of steroid physiology and pathology.

References

- 1. Facile synthesis of [16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]

- 5. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 6. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of multi-labeled cortisols and cortisones with (2)H and (13)C for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Population Pharmacokinetic/Pharmacodynamic Modeling of Depot Testosterone Cypionate in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Prednisone in Human Plasma using Prednisone-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone (B1679067) in human plasma. The use of a stable isotope-labeled internal standard, Prednisone-d7, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. The described protocol, including sample preparation by solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters, is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical research, and other applications requiring reliable prednisone quantification.

Introduction

Prednisone is a synthetic corticosteroid pro-drug that is converted in the liver to its active form, prednisolone. It is widely used for its anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions. Accurate measurement of prednisone concentrations in biological matrices is crucial for pharmacokinetic assessments and for understanding its disposition. LC-MS/MS has become the gold standard for small molecule quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating analytical variability and ensuring the reliability of results. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing effective normalization.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Centrifugation: Allow plasma samples to thaw at room temperature. Vortex mix for 15 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To 200 µL of plasma supernatant, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

-

Protein Precipitation: Add 600 µL of acetonitrile (B52724) to the plasma/IS mixture. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 5 minutes.

-

Solid-Phase Extraction:

-

Condition an SPE cartridge (e.g., Oasis HLB 1cc/30mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: Hold at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Prednisone | 359.2 | 161.1 |

| This compound | 366.2 | 166.1 |

Note: The product ion for this compound is inferred based on the mass shift of the deuterated fragment. Optimal transitions should be confirmed experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of this method, compiled from typical results for corticosteroid analysis.[1]

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Prednisone | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | < 10 | 90 - 110 |

| Mid QC | 100 | < 10 | < 10 | 90 - 110 |

| High QC | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Prednisone | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Mandatory Visualization

Caption: LC-MS/MS workflow for prednisone quantification.

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of prednisone in human plasma. The detailed sample preparation protocol and optimized analytical conditions are designed to deliver high-quality data suitable for a range of research and drug development applications. The use of a stable isotope-labeled internal standard is paramount in correcting for analytical variability, thereby ensuring the accuracy and precision of the results.

References

Application Notes and Protocols for the Quantitative Analysis of Prednisone in Plasma Using Prednisone-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction